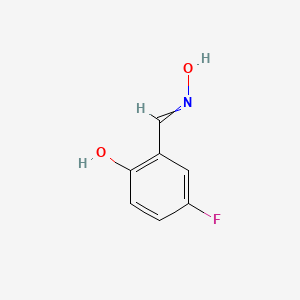

5-Fluorosalicylaldoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFIKDJEJSBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Transformative Reactions of 5 Fluorosalicylaldoxime

Established Synthetic Routes to 5-Fluorosalicylaldoxime

The primary and most direct route to this compound involves the reaction of 5-fluorosalicylaldehyde with hydroxylamine (B1172632) or one of its salts. This straightforward condensation reaction is a well-established method for the formation of oximes from aldehydes.

A typical laboratory-scale synthesis would involve dissolving 5-fluorosalicylaldehyde in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. To this solution, hydroxylamine hydrochloride is added, often in the presence of a mild base like sodium bicarbonate or sodium acetate (B1210297) to neutralize the hydrochloric acid formed during the reaction. The mixture is typically stirred at room temperature for a period of time to allow for the completion of the reaction.

Table 1: Key Reactants and Products in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 4-Fluorophenol | Starting material for 5-fluorosalicylaldehyde |

| 5-Fluorosalicylaldehyde | Precursor to this compound |

| Hydroxylamine Hydrochloride | Reagent for oximation |

| This compound | Final Product |

Utilization of this compound as a Precursor in Organic Synthesis

The reactivity of the oxime and the phenolic hydroxyl group, combined with the influence of the fluorine substituent, makes this compound a potentially valuable intermediate for the synthesis of more complex molecules.

Derivatization to Fluoro-Substituted Nitriles and Related Compounds

One of the significant transformations of aldoximes is their dehydration to form nitriles. In the case of this compound, this reaction would yield 5-fluorosalicylonitrile. This conversion can be achieved using various dehydrating agents. A common method that could be applied is the Beckmann rearrangement of the aldoxime. While the classical Beckmann rearrangement of ketoximes yields amides, the rearrangement of aldoximes, particularly under certain acidic conditions or with specific reagents, can lead to the formation of nitriles through a fragmentation pathway. For salicylaldoximes, this dehydration to the corresponding o-hydroxybenzonitrile is a known reaction pathway. The presence of the electron-withdrawing fluorine atom at the 5-position may influence the reaction conditions required for this transformation.

Multi-Step Synthetic Strategies Incorporating the this compound Moiety

While specific multi-step syntheses commencing directly from this compound are not extensively documented in readily available literature, the known reactivity of salicylaldoxime (B1680748) and its derivatives provides a strong basis for its potential applications. Salicylaldoxime itself is a well-known chelating agent and has been used as a ligand in coordination chemistry. The 5-fluoro derivative would be expected to exhibit similar properties, with the fluorine atom potentially modulating the electronic properties of the resulting metal complexes.

Furthermore, the hydroxyl and oxime functionalities of this compound can be further derivatized to build more complex molecular architectures. For instance, the hydroxyl group can be alkylated or acylated, and the oxime group can participate in cycloaddition reactions or be further transformed. For example, O-propargylated salicylaldoxime has been used as a building block in the synthesis of novel triazole derivatives, suggesting that a similar strategy could be employed with the 5-fluoro analogue to create new classes of fluorinated heterocyclic compounds.

Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound Production

In line with the principles of green chemistry, several sustainable approaches can be considered for the synthesis of this compound. These methods aim to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

One promising approach is the use of mechanochemical synthesis , also known as grindstone chemistry. This solvent-free or low-solvent technique involves the grinding of solid reactants, often with a catalytic amount of a solid base or acid, to promote the reaction. The synthesis of oximes from aldehydes and hydroxylamine hydrochloride has been successfully demonstrated using this method, which can lead to high yields in short reaction times and simplifies product isolation.

The use of natural acids as catalysts presents another green alternative. Aqueous extracts from plants containing citric acid or other organic acids have been explored for promoting oxime formation, offering a biodegradable and renewable catalyst source.

One-pot synthesis from the corresponding phenol (B47542) is also a valuable green strategy. For instance, the conversion of phenols to salicylaldoximes has been achieved in a one-pot process using MgO nanoparticles as a catalyst for the initial formylation step, followed by the in-situ reaction with hydroxylamine. This approach reduces the need for purification of intermediates, saving time, solvents, and energy.

Finally, conducting the synthesis in aqueous media is a cornerstone of green chemistry. The reaction of aldehydes with hydroxylamine can often be performed in water, sometimes with the aid of a catalyst, thereby avoiding the use of volatile organic solvents. Research has also shown that simple saline (NaCl) solutions can accelerate the rate of oxime formation at physiological pH, offering a non-toxic and readily available catalytic option.

Table 2: Green Chemistry Approaches for Oxime Synthesis

| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |

| Mechanochemical Synthesis | Grinding of solid reactants with minimal or no solvent. | Reduced solvent waste, faster reaction times, simplified workup. |

| Natural Acid Catalysis | Use of biodegradable and renewable acids from plant sources. | Environmentally benign catalyst, potential for mild reaction conditions. |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced waste from intermediate purification. |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Elimination of volatile organic solvents, improved safety profile. |

Elucidation of the Solid State Architecture and Intermolecular Interactions of 5 Fluorosalicylaldoxime

High-Resolution Crystallographic Analysis of 3-Fluorosalicylaldoxime

High-resolution X-ray crystallography has been employed to determine the precise three-dimensional structure of 3-Fluorosalicylaldoxime, providing fundamental data on its crystal packing and molecular conformation.

Determination of Crystal System and Space Group

3-Fluorosalicylaldoxime crystallizes in the orthorhombic crystal system. nih.gov The systematic absences and symmetry operations observed in the diffraction data unambiguously assign its space group as Pna2₁. nih.govresearchgate.net This non-centrosymmetric space group is common for molecular crystals and indicates the presence of specific symmetry elements, including screw axes and glide planes, which influence the packing of molecules in the crystal lattice. nih.govucl.ac.uk The asymmetric unit of 3-Fluorosalicylaldoxime contains one molecule. nih.govresearchgate.net

Analysis of Unit Cell Parameters and Molecular Conformation

The unit cell parameters for 3-Fluorosalicylaldoxime have been determined at ambient temperature (298 K). nih.gov These parameters define the dimensions of the repeating unit that constructs the entire crystal.

| Parameter | Value (at 298 K) |

|---|---|

| a | 6.156 (2) Å |

| b | 9.751 (3) Å |

| c | 8.6764 (18) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume (V) | 520.8 (3) ų |

| Z (Molecules per unit cell) | 4 |

The molecule itself adopts a specific conformation stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime group. nih.gov

Investigation of Supramolecular Assembly and Intermolecular Forces

Comprehensive Mapping of Hydrogen Bonding Networks

Hydrogen bonds are the dominant intermolecular interactions in the crystal structure of 3-Fluorosalicylaldoxime. A notable feature is the formation of hydrogen-bonded chains rather than the centrosymmetric ring motifs often seen in other salicylaldoxime (B1680748) derivatives. nih.govresearchgate.net

The key hydrogen bonds identified are:

Intramolecular O-H···N: A strong intramolecular hydrogen bond exists between the phenolic hydroxyl group (O-H) and the oxime nitrogen (N), with an O···N distance of 2.530 (7) Å. nih.gov This interaction is crucial for maintaining the planarity of the molecule.

Intermolecular O-H···O: The oxime hydroxyl group of one molecule forms an intermolecular hydrogen bond with the phenolic oxygen atom of a neighboring molecule, with an O···O distance of 2.684 (8) Å. nih.gov

These intermolecular O-H···O interactions link the molecules head-to-tail, forming infinite C(5) chains that run parallel to the crystallographic c-axis. nih.govresearchgate.net

| Interaction Type | Donor-Acceptor | Distance (Å) | Description |

|---|---|---|---|

| Intramolecular | O-H···N | 2.530 (7) | Stabilizes molecular conformation |

| Intermolecular | O-H···O | 2.684 (8) | Forms infinite chains along the c-axis |

Characterization of Aromatic Interactions

In addition to hydrogen bonding, aromatic interactions play a significant role in the three-dimensional packing of the hydrogen-bonded chains.

π-π Stacking: The hydrogen-bonded chains are arranged in layers, and these layers are held together by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net Each chain interacts with two chains above and two chains below. nih.gov The shortest centroid-to-centroid distance between stacked rings is 3.295 (1) Å, indicating a significant attractive interaction. nih.govresearchgate.net This stacking occurs along the a-axis of the unit cell. nih.gov

There are no specific C-H···π interactions detailed in the provided search results for 3-Fluorosalicylaldoxime.

Comparison of Crystal Packing Motifs with Analogous Salicylaldoxime Derivatives

The crystal packing of 3-Fluorosalicylaldoxime presents a notable deviation from many other salicylaldoxime derivatives. nih.gov

Chain vs. Dimer Formation: Many salicylaldoximes, including Salicylaldoxime-I and its 3-chloro, 3-methyl, 3-methoxy, and 3-tert-butyl derivatives, form centrosymmetric hydrogen-bonded dimers (ring motifs). nih.gov In contrast, 3-Fluorosalicylaldoxime, similar to salicylaldoxime-III and 3-hydroxysalicylaldoxime, forms infinite hydrogen-bonded chains. nih.govresearchgate.net This difference in packing motif highlights the subtle influence of the substituent on the supramolecular assembly.

Influence of Bulky Groups: The formation of hydrogen-bonded chains is more commonly observed in salicylaldoximes with bulky side groups. nih.govresearchgate.net The fact that the relatively small fluorine substituent in the 3-position induces a chain motif makes it an interesting exception to this trend. nih.govresearchgate.net

The preference for a chain motif over a dimer in 3-Fluorosalicylaldoxime demonstrates how minor electronic and steric changes, such as the introduction of a fluorine atom, can fundamentally alter the landscape of intermolecular interactions and lead to different crystal packing arrangements.

High-Pressure Crystallography and Phase Transition Studies of Fluorosalicylaldoxime Systems

The application of high pressure is a powerful tool for probing the intricacies of crystal packing and intermolecular forces. In the context of salicylaldoxime derivatives, high-pressure studies reveal the subtle interplay between hydrogen bonding, π-π stacking, and steric effects, which collectively dictate the structural response of these materials to compression.

The compression of molecular crystals under pressure is rarely uniform in all directions. This phenomenon, known as anisotropic compression, is a direct consequence of the varying strength and nature of intermolecular interactions along different crystallographic axes. For fluorosalicylaldoxime systems, the response to pressure is expected to be highly anisotropic, governed by the orientation of hydrogen bonds and π-π stacking interactions.

In a detailed study of 3-Fluorosalicylaldoxime up to 6.5 GPa, significant anisotropic compression was observed. nih.govresearchgate.net The crystal structure of this compound is characterized by chains formed through intermolecular O-H···O hydrogen bonds, with these chains running parallel to the crystallographic c-axis. nih.gov The compression data reveals that the c-axis is the least compressible direction, with a decrease of only 4.9% up to 6.5 GPa. nih.govresearchgate.net This resistance to compression is attributed to the strong hydrogen bonds that dominate the interactions along this axis.

Conversely, the a-axis, which corresponds to the direction of π-π stacking between the aromatic rings of adjacent molecules, is the most compressible, showing a 14.4% decrease over the same pressure range. nih.govresearchgate.net The b-axis exhibits intermediate compressibility at 7.8%, a direction where weaker H···F and H···H contacts are the primary interactions between the hydrogen-bonded chains. nih.gov

Given the structural similarities, it is highly probable that 5-Fluorosalicylaldoxime would exhibit analogous anisotropic compression. The precise details would depend on its specific crystal packing (i.e., whether it forms hydrogen-bonded chains or dimers, as seen in other salicylaldoximes). However, the general principle would hold: the crystallographic direction dominated by strong hydrogen bonding would be the least compressible, while directions involving weaker π-π stacking or van der Waals forces would show greater compression.

Table 1: Illustrative Anisotropic Compression Data for 3-Fluorosalicylaldoxime up to 6.5 GPa nih.gov

| Crystallographic Axis | Pressure (GPa) | Axis Length (Å) | Percentage Decrease |

|---|---|---|---|

| a-axis | Ambient | 7.19 | 14.4% |

| 6.5 | 6.156 | ||

| b-axis | Ambient | 10.57 | 7.8% |

| 6.5 | 9.751 | ||

| c-axis | Ambient | 9.12 | 4.9% |

| 6.5 | 8.6764 |

Applying pressure can induce phase transitions in molecular solids, leading to new, more densely packed crystal structures. These transitions can be either single-crystal to single-crystal, where the integrity of the crystal is maintained, or destructive, resulting in a loss of long-range order.

Studies on the parent compound, salicylaldoxime, have revealed a reversible, single-crystal to single-crystal phase transition at 5.93 GPa. ed.ac.uk This transformation involves a significant rearrangement of the hydrogen-bonding network. In the ambient-pressure phase (salicylaldoxime-I), molecules form dimers via intermolecular O-H···O hydrogen bonds. In the high-pressure phase (salicylaldoxime-II), this arrangement is replaced by a six-membered ring formed by O-H···N hydrogen bonds. ed.ac.uk This transition is driven by the need to relieve repulsive forces in both the hydrogen-bonded rings and the π-π stacking contacts, allowing for more efficient packing. ed.ac.uk

In the case of 3-Fluorosalicylaldoxime, increasing the pressure beyond 6.5 GPa led to the disintegration of the crystal. nih.gov This observation suggests the occurrence of a destructive phase transition, where the strain induced by compression can no longer be accommodated by the crystal lattice, leading to a loss of long-range order or amorphization. nih.gov

For this compound, it is plausible to anticipate that it would also undergo a pressure-induced phase transition. The nature of this transition—whether it is a subtle rearrangement of the crystal packing or a more dramatic, destructive event—would be contingent on the specific intermolecular interactions present in its ambient-pressure crystal structure and their response to increasing strain. The relief of repulsive interactions in stacking contacts and the optimization of hydrogen bonding would likely be the primary driving forces for such a transition. ed.ac.uk

A key consequence of applying pressure to a crystal is the reduction of its unit cell volume. This volumetric compression is not solely due to the shortening of intermolecular contacts but also involves the reduction of empty space, or voids, within the crystal lattice. Analyzing the evolution of network and void volumes provides insight into the efficiency of molecular packing under compression.

In salicylaldoxime, the transition to the high-pressure phase (salicylaldoxime-II) is accompanied by a significant volume reduction, which is a hallmark of a first-order phase transition. rsc.org This volume change is a direct result of the molecular rearrangement that allows for more efficient space-filling. The conversion from an intramolecular O-H···N hydrogen bond in phase I to an intermolecular one in phase II is a key mechanism that facilitates this denser packing. ed.ac.uk

The study of crystalline materials under extreme pressures is made possible by specialized instrumentation. The primary tool for single-crystal X-ray diffraction at high pressures is the diamond anvil cell (DAC). nih.gov

A Diamond Anvil Cell (DAC) consists of two opposing, gem-quality diamonds with small, polished tips (culets). nih.gov The single crystal sample is placed in a small hole within a metal gasket, which is then positioned between the two diamond culets. A pressure-transmitting medium, typically a fluid mixture like n-pentane and isopentane, is added to ensure the application of hydrostatic (uniform) pressure. nih.gov By mechanically forcing the diamonds together, immense pressures can be generated within the sample chamber. The transparency of diamonds to X-rays allows for diffraction data to be collected while the sample is held at high pressure.

The pressure inside the DAC is accurately measured using the ruby fluorescence method . A small chip of ruby is placed in the sample chamber along with the crystal. nih.gov A laser is used to excite the chromium ions within the ruby, causing them to fluoresce. The wavelength of the most intense fluorescence peak (the R1 line) shifts in a known and calibrated manner with pressure. nih.gov By measuring this shift, the pressure inside the cell can be determined with high precision.

Coordination Chemistry of 5 Fluorosalicylaldoxime As a Ligand

Ligand Design Principles and Coordination Modes

The design of 5-Fluorosalicylaldoxime as a ligand is predicated on the foundational structure of salicylaldoxime (B1680748), which features two key functional groups for metal chelation: a phenolic hydroxyl group and an oxime group. The strategic placement of a fluorine atom at the 5-position is a deliberate modification intended to alter the ligand's electronic properties through inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can enhance the acidity of the phenolic proton, potentially influencing the thermodynamics of complex formation.

This compound typically coordinates to metal ions as a monoanionic bidentate ligand, forming a stable six-membered chelate ring. The coordination generally occurs through the deprotonated phenolic oxygen and the nitrogen atom of the oxime group. This mode of coordination is prevalent in complexes with transition metals. rsc.org

However, alternative coordination modes have been observed for the parent salicylaldoxime, particularly with larger metal ions like uranyl (UO₂²⁺). In such cases, the ligand can act as a dianion, coordinating through both the deprotonated phenolic oxygen and the deprotonated oxime oxygen. rsc.org This flexibility in coordination highlights the ligand's adaptability to the specific electronic and steric requirements of the metal center. The presence of the 5-fluoro substituent is expected to influence the preference for one coordination mode over another by modulating the electron density on the coordinating atoms.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with salicylaldoxime-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques to determine their composition, structure, and properties.

Transition Metal Complexes (e.g., Copper(II) Systems)

While specific studies on this compound complexes are not extensively available, research on the closely related 5-fluorosalicylaldehyde provides significant insights into the synthesis and characterization of its transition metal complexes, particularly with copper(II). nih.gov

The synthesis of copper(II) complexes of 5-fluorosalicylaldehyde has been successfully carried out in methanolic solutions. For instance, the complex [Cu(5-F-salo)₂] was prepared by reacting Cu(NO₃)₂·3H₂O with deprotonated 5-fluorosalicylaldehyde in a 1:2 molar ratio. nih.gov Mixed-ligand complexes have also been synthesized by introducing N,N'-donor co-ligands such as 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen). These reactions, typically performed in a 1:1:1 molar ratio of the copper(II) salt, 5-fluorosalicylaldehyde, and the co-ligand, yield complexes with the general formula [Cu(5-F-salo)(N,N'-donor)X], where X is an anion like Cl⁻ or NO₃⁻. nih.gov

The characterization of these complexes involves a suite of techniques:

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Infrared (IR) Spectroscopy: To identify the coordination mode of the ligand. The shift in the vibrational frequencies of the C=O and C-O bonds upon complexation provides evidence for the involvement of the carbonyl and phenolic oxygen atoms in metal binding. nih.gov

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion.

Based on these characterization methods, a square planar geometry has been proposed for the [Cu(5-F-salo)₂] complex, while the mixed-ligand complexes often exhibit a distorted square pyramidal geometry. nih.gov

| Complex Formula | Synthesis Ratio (Cu:5-F-saloH:co-ligand) | Proposed Geometry |

| [Cu(5-F-salo)₂] | 1:2:0 | Square Planar |

| [Cu(5-F-salo)(bipyam)Cl] | 1:1:1 | Distorted Square Pyramidal |

| [Cu(5-F-salo)(neoc)Cl]·CH₃OH | 1:1:1 | Distorted Square Pyramidal |

| [Cu(5-F-salo)(phen)(NO₃)] | 1:1:1 | Distorted Square Pyramidal |

| [Cu(5-F-salo)(bipy)(NO₃)] | 1:1:1 | Distorted Square Pyramidal |

Data extrapolated from studies on 5-fluorosalicylaldehyde. nih.gov

Main Group Metal Complexes

There is a notable lack of specific research on the synthesis and characterization of main group metal complexes involving this compound. Generally, salicylaldoxime and its derivatives are known to form complexes with main group metals, although these are less extensively studied than their transition metal counterparts. The synthesis would likely follow similar methodologies, involving the reaction of the ligand with a main group metal salt, such as those of aluminum(III), gallium(III), or tin(IV). The resulting complexes would be expected to exhibit coordination geometries dictated by the size and preferred coordination number of the main group metal ion. Characterization would rely on techniques such as NMR spectroscopy, in addition to IR and elemental analysis, to elucidate the structure and bonding.

Influence of Fluorine Substitution on Metal Binding Affinity and Selectivity

The introduction of a fluorine atom at the 5-position of the salicylaldoxime ring is expected to have a pronounced effect on its metal binding affinity and selectivity. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density on the aromatic ring and, consequently, on the phenolic oxygen and oxime nitrogen atoms.

This electronic perturbation can influence metal binding in several ways:

Increased Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the phenolic proton, making deprotonation easier. This could lead to complex formation at lower pH values compared to the non-fluorinated analogue.

Modified Donor Strength: The reduced electron density on the coordinating oxygen and nitrogen atoms may lead to weaker donor-acceptor interactions with the metal ion. This could potentially result in lower stability constants for the complexes of this compound compared to those of salicylaldoxime.

Altered Selectivity: The electronic changes induced by the fluorine substituent can alter the ligand's selectivity for different metal ions. The "hard-soft acid-base" (HSAB) principle suggests that the harder nature of the coordinating atoms in this compound (due to reduced electron density) might favor coordination with harder metal ions.

Computational studies on the parent salicylaldoxime have highlighted the importance of different binding motifs for its selectivity towards certain metal ions. For instance, its higher selectivity for UO₂²⁺ over transition metals like Cu²⁺ is attributed to its ability to coordinate as a dianion to the larger uranyl ion, a mode not favored by the smaller copper ion. rsc.org The fluorine substitution in this compound could further modulate these preferences, potentially enhancing selectivity for specific metal ions.

Structural Elucidation of this compound Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a complex.

Coordination Geometries and Ligand Field Effects

The coordination geometry of a metal complex is determined by the nature of the metal ion, the ligand, and the stoichiometry of the complex. As evidenced by studies on the analogous 5-fluorosalicylaldehyde, copper(II) complexes of this compound are expected to adopt common coordination geometries such as square planar and distorted square pyramidal. nih.gov

In a hypothetical [Cu(5-F-sao)₂] complex (where 5-F-sao is the deprotonated this compound), a square planar geometry is likely, with the two bidentate ligands arranged in a trans configuration around the central copper(II) ion. For mixed-ligand complexes, such as [Cu(5-F-sao)(N,N'-donor)X], a five-coordinate, distorted square pyramidal geometry is more probable. nih.gov

Ligand Field Effects:

The electronic properties of transition metal complexes are explained by Ligand Field Theory (LFT). The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is influenced by the nature of the ligand and the metal ion.

While specific ligand field parameters for this compound have not been reported, some general principles can be applied. As a bidentate O,N-donor ligand, it would be expected to create a moderately strong ligand field. The electron-withdrawing fluorine substituent might slightly weaken the ligand field strength compared to the parent salicylaldoxime due to the reduced donor capacity of the coordinating atoms. This would result in a smaller d-orbital splitting energy (Δ), which could influence the magnetic properties and electronic spectra of the complexes. For example, a weaker ligand field is more likely to result in high-spin complexes for metal ions that can exist in both high- and low-spin states.

Inter- and Intra-Molecular Interactions within Coordination Complexes

Intramolecular Hydrogen Bonding: A defining characteristic of salicylaldoxime-type ligands is the formation of a strong intramolecular hydrogen bond. The proton from the phenolic hydroxyl group (-OH) forms a hydrogen bond with the nitrogen atom of the adjacent oxime group (-NOH). This interaction creates a stable six-membered pseudo-aromatic ring, which enhances the rigidity and planarity of the ligand upon coordination. This intramolecular O–H···N bond is a persistent feature in the majority of metal complexes formed with salicylaldoxime derivatives.

Intermolecular Hydrogen Bonding: The oxime group of this compound also contains a hydroxyl proton that is available for forming intermolecular hydrogen bonds. These interactions typically occur between the oxime's -OH group of one complex and an acceptor atom (such as the phenolic or oxime oxygen) of a neighboring complex. This hydrogen bonding can link individual complex molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, significantly influencing the physical properties of the crystalline solid. rsc.org The fluorine atom itself is generally a poor hydrogen bond acceptor but may participate in weaker C-H···F interactions.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intramolecular H-Bond | Phenolic -OH | Oxime -N | Stabilizes ligand conformation; forms a pseudo-aromatic chelate ring. |

| Intermolecular H-Bond | Oxime -OH | Oxime -O or Phenolic -O (of adjacent molecule) | Links molecules into supramolecular assemblies (chains, sheets). |

| π-π Stacking | Aromatic Ring | Aromatic Ring (of adjacent molecule) | Contributes to crystal packing stability, especially in complexes with planar geometries. |

Reaction Mechanisms of this compound Coordination Compounds

Ligand substitution reactions are fundamental to the chemistry of coordination compounds. libretexts.org These reactions involve the replacement of one ligand by another, and their mechanisms are broadly classified as dissociative (D), associative (A), or interchange (I). The preferred pathway for a this compound complex depends on factors like the identity and oxidation state of the central metal ion, the steric properties of the ligands, and the reaction conditions. solubilityofthings.comscribd.com

Dissociative (D) Mechanism: The reaction proceeds in two steps, with the rate-determining step being the cleavage of the bond between the metal and the leaving group. This creates a lower-coordination intermediate, which then rapidly binds with the incoming ligand. This mechanism is often favored by octahedral complexes, particularly those with significant steric hindrance or metal centers that can stabilize a lower coordination number.

Associative (A) Mechanism: In this pathway, the incoming ligand first forms a bond with the metal center, creating a higher-coordination intermediate. The leaving group then departs in a subsequent step. This mechanism is characteristic of complexes that are coordinatively unsaturated or have accessible orbitals for the incoming ligand to attack, such as square planar d⁸ complexes (e.g., Ni(II), Pt(II)).

Interchange (I) Mechanism: This is a concerted process where the bond with the incoming ligand forms as the bond with the leaving group breaks. There is no distinct intermediate. The mechanism is further classified as dissociative interchange (Id) or associative interchange (Ia), depending on whether bond-breaking or bond-making is more important in the transition state. Most reactions of octahedral complexes are now considered to proceed via interchange mechanisms. nih.gov

The study of reaction kinetics provides insight into the mechanism of ligand substitution. The rate law, which describes how the reaction rate depends on the concentration of reactants, is a key piece of experimental evidence.

For a general substitution reaction: [M(L)n(X)] + Y → [M(L)n(Y)] + X

A simplified rate law for a purely dissociative (D) mechanism is first-order, depending only on the concentration of the starting complex: Rate = k₁[M(L)n(X)]

In contrast, the rate law for a purely associative (A) mechanism is second-order, as it depends on both the complex and the incoming ligand: Rate = k₂[M(L)n(X)][Y]

Many substitution reactions, particularly those in solution, can proceed through multiple pathways, leading to a two-term rate law that combines a solvent-assisted (dissociative-like) path and an associative path.

Thermodynamic parameters like enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are crucial for elucidating reaction mechanisms. A positive ΔS‡ suggests a dissociative mechanism, as the system becomes more disordered in the transition state upon release of the leaving group. libretexts.org Conversely, a negative ΔS‡ points towards an associative mechanism, where the ordering of the incoming ligand in the transition state decreases entropy. The thermodynamic stability of the complex is described by its formation constant (K), which relates to the change in Gibbs Free Energy (ΔG) for the formation of the complex from the metal ion and ligand. scispace.comnih.gov

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Rate Constant (k) | 1.5 x 10⁻⁴ s⁻¹ | Indicates the speed of the reaction under specific conditions. |

| Enthalpy of Activation (ΔH‡) | +85 kJ/mol | Energy barrier that must be overcome; relates to bond-breaking energy. |

| Entropy of Activation (ΔS‡) | +15 J/(mol·K) | A positive value suggests a dissociative (or Id) mechanism due to increased disorder in the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | +80.5 kJ/mol | Overall free energy barrier, calculated from ΔH‡ and ΔS‡. |

| Formation Constant (log K) | 8.2 | Indicates high thermodynamic stability of the product complex. |

The terms labile and inert describe the kinetic stability of a complex—how quickly it undergoes ligand substitution. libretexts.org A complex is considered labile if it exchanges ligands rapidly (typically with a half-life of less than one minute), whereas an inert complex undergoes slow ligand substitution. dalalinstitute.com It is critical to note that kinetic lability is distinct from thermodynamic instability. A complex can be thermodynamically very stable (unlikely to decompose) but kinetically labile (able to exchange ligands quickly). scispace.com

The lability of a this compound complex is primarily determined by the d-electron configuration of the central metal ion. The Ligand Field Stabilization Energy (LFSE) provides a basis for predicting lability. The change in LFSE when moving from the ground-state geometry (e.g., octahedral) to a plausible transition-state geometry (e.g., square pyramidal for a dissociative path) represents a significant part of the activation energy.

Inert Complexes: Metal ions with d³, low-spin d⁴, low-spin d⁵, low-spin d⁶, and d⁸ configurations tend to form inert octahedral complexes. These configurations have high LFSE, and moving to a transition state results in a significant loss of this stabilization, creating a large activation barrier. For example, a [Cr(III)(5-F-sal)₂]⁻ complex (d³) would be expected to be inert.

Labile Complexes: Metal ions with electron configurations where electrons occupy higher-energy eg* anti-bonding orbitals (high-spin d⁴, d⁹) tend to form labile complexes. libretexts.org The presence of electrons in these orbitals weakens the metal-ligand bonds and lowers the activation energy for dissociation. Metal ions with d⁰, d¹, d², high-spin d⁵, high-spin d⁶, d⁷, and d¹⁰ configurations also typically form labile complexes due to low LFSE or Jahn-Teller distortions that facilitate ligand departure. For instance, a [Cu(II)(5-F-sal)₂] complex (d⁹) would be predicted to be very labile.

| Metal Ion | d-Electron Count | Spin State | Predicted Lability | Reason |

|---|---|---|---|---|

| Cr³⁺ | d³ | - | Inert | High LFSE in ground state. |

| Mn²⁺ | d⁵ | High-spin | Labile | Zero LFSE. |

| Fe³⁺ | d⁵ | High-spin | Labile | Zero LFSE. |

| Co³⁺ | d⁶ | Low-spin | Inert | Very high LFSE. |

| Ni²⁺ | d⁸ | - | Inert | High LFSE. |

| Cu²⁺ | d⁹ | - | Labile | Jahn-Teller distortion; eg* occupancy. |

| Zn²⁺ | d¹⁰ | - | Labile | Zero LFSE. |

Computational and Theoretical Investigations of 5 Fluorosalicylaldoxime

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 5-Fluorosalicylaldoxime. These methods provide a balance between accuracy and computational cost, making them suitable for a detailed analysis of molecular properties.

Geometry Optimization and Spectroscopic Property Prediction

| Parameter | Typical Calculated Value (for Salicylaldoxime (B1680748) Derivatives) |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C=N (oxime) bond length | ~1.28 Å |

| N-O (oxime) bond length | ~1.40 Å |

| O-H (hydroxyl) bond length | ~0.97 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-N-O (oxime) bond angle | ~111° |

Once the optimized geometry is obtained, spectroscopic properties can be predicted. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. Similarly, electronic transitions, which correspond to UV-Vis absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT) calculations. These simulations provide information on the excitation energies and oscillator strengths of electronic transitions. For salicylaldoxime derivatives, TD-DFT calculations have been used to analyze the electronic absorption spectra. researchgate.netresearchgate.netrsc.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

A study by El-Nahas et al. (2014) investigated salicylaldoxime and its derivatives, including a fluoro-substituted analogue, using DFT calculations. alliedacademies.orgresearchgate.net The calculated HOMO and LUMO energies provide insights into how the fluorine substituent at the 5-position influences the electronic properties of the salicylaldoxime core. The electron-withdrawing nature of the fluorine atom is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted salicylaldoxime.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Salicylaldoxime | -8.53 | -1.54 | 6.99 |

| This compound (estimated) | < -8.53 | < -1.54 | ~7.0 |

| 5-Nitrosalicylaldoxime | -9.28 | -3.42 | 5.86 |

| 5-Aminosalicylaldoxime | -7.89 | -1.21 | 6.68 |

Data for salicylaldoxime and its nitro and amino derivatives are from El-Nahas et al. (2014). The values for this compound are estimated based on the expected electronic effects of the fluorine substituent.

The distribution of the HOMO and LUMO across the molecule is also crucial. In salicylaldoxime and its derivatives, the HOMO is typically localized on the phenolic ring and the oxygen atom, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the oxime group and the aromatic ring, suggesting these as the regions for nucleophilic attack.

Molecular Dynamics and Monte Carlo Simulations for Condensed Phases

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to investigate the behavior of molecules in the condensed phase, such as in crystals or solutions.

Simulating Crystal Packing and Intermolecular Interactions

MD simulations can be used to model the arrangement of molecules in a crystal lattice and to study the intermolecular interactions that govern the crystal packing. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates.

For salicylaldoxime and its derivatives, hydrogen bonding and π-π stacking are the dominant intermolecular interactions that determine the crystal structure. A molecular dynamics simulation study of a binary mixture of salicylaldoxime and L-menthol highlighted the importance of hydrogen bonding in the liquid state. nih.gov In the solid state, the crystal structure of several salicylaldoxime derivatives reveals that the 2-hydroxy group forms an intramolecular O—H⋯N(oxime) hydrogen bond. nih.gov Intermolecular hydrogen bonds, such as O—H(oxime)⋯O(hydroxyl) interactions, can lead to the formation of dimers. nih.gov The presence of the fluorine atom in this compound can introduce additional intermolecular interactions, such as C—H⋯F and C—F⋯π interactions, which can influence the crystal packing. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.gov

Pressure-Induced Structural Changes Simulation

High-pressure studies can induce significant changes in the crystal structure of a compound, leading to phase transitions. While direct molecular dynamics simulations of pressure-induced structural changes in this compound have not been reported, experimental high-pressure crystallography on salicylaldoxime provides a basis for understanding the potential effects. A study on salicylaldoxime showed that increasing pressure leads to a new polymorph through a single-crystal to single-crystal phase transition. nih.gov Computational methods like PIXEL calculations can be used to analyze the energetics of these transitions, revealing that they can be driven by the relief of intermolecular repulsions. nih.gov For 3-Fluorosalicylaldoxime, a high-pressure study up to 6.5 GPa has been conducted, showing anisotropic compression of the crystal lattice. nih.gov Such computational and experimental data on related compounds suggest that this compound would also exhibit interesting structural changes under high pressure, which could be modeled using molecular dynamics simulations with a barostat to control the pressure.

Reaction Mechanism Modeling for Synthesis and Derivatization

Computational modeling can be a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis and derivatization of this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates.

The synthesis of salicylaldoximes typically involves the condensation reaction between a salicylaldehyde (B1680747) and hydroxylamine (B1172632). A polarographic study has shown that the rate of this reaction is high. researchgate.net While a specific computational study on the mechanism of this compound synthesis is not available, the general mechanism for oxime formation is well-established and could be modeled computationally. This would involve calculating the energy profile for the nucleophilic attack of hydroxylamine on the carbonyl carbon of 5-fluorosalicylaldehyde, followed by dehydration to form the oxime.

Derivatization of this compound could involve electrophilic aromatic substitution on the benzene ring. The fluorine atom at the 5-position is an ortho-, para-director, although it is deactivating. Computational studies can predict the most likely sites for electrophilic attack by calculating the energies of the intermediate carbocations (sigma complexes). nih.gov The nucleophilicity of the oxime group also allows for various derivatization reactions, and computational modeling can help in understanding the reactivity and regioselectivity of these transformations. nih.gov

Data-Driven Chemistry and Informatics Applications (e.g., Open Reaction Database, Cambridge Structural Database Analysis)

The integration of computational tools and large-scale data repositories has revolutionized chemical research. For a compound like this compound, databases such as the Open Reaction Database and the Cambridge Structural Database (CSD) offer powerful avenues for understanding its synthesis, structure, and potential applications through data-driven and informatics approaches.

Open Reaction Database

The Open Reaction Database (ORD) is an open-access platform designed to capture and share detailed chemical reaction information. ucla.edunih.govopen-reaction-database.org Its primary goal is to create a structured and comprehensive dataset for the chemistry community to support machine learning, reaction prediction, and synthesis planning. ucla.eduopen-reaction-database.org While a specific entry for the synthesis of this compound is not prominently featured, the ORD provides the framework for how such data could be utilized.

Should reaction data for this compound be contributed to the ORD, it would become part of a larger corpus of chemical knowledge that can be queried and analyzed. This would enable researchers to:

Predict Reaction Outcomes: By leveraging machine learning models trained on the ORD, it would be possible to predict the optimal conditions, reagents, and potential byproducts for the synthesis of this compound and its derivatives. ucla.eduacs.org

Develop Novel Synthetic Routes: The database can be used to identify alternative synthetic pathways, potentially leading to more efficient, cost-effective, or environmentally friendly production methods.

Automate Chemical Synthesis: Structured reaction data is crucial for the development of automated synthesis platforms, which can accelerate the discovery and optimization of new molecules.

The potential applications of the Open Reaction Database for this compound are summarized in the table below.

| Application Area | Potential Benefit for this compound Research |

| Reaction Prediction | Prediction of optimal reaction conditions (temperature, solvent, catalyst) for synthesis. |

| Synthesis Planning | Identification of novel and efficient retrosynthetic pathways. |

| High-Throughput Screening | Design of virtual experiments to screen for potential derivatives and their synthetic feasibility. |

| Data-Driven Discovery | Uncovering hidden relationships between reactants, reagents, and reaction outcomes. |

Cambridge Structural Database (CSD) Analysis

Researchers can utilize the CSD to:

Analyze Molecular Geometry and Conformation: The database provides precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional shape.

Investigate Intermolecular Interactions: The packing of molecules in a crystal is governed by non-covalent interactions such as hydrogen bonding and π-π stacking. The CSD is an invaluable tool for studying these interactions. For instance, the crystal structure of 3-Fluorosalicylaldoxime reveals a hydrogen-bonded chain formation rather than the more common centrosymmetric dimer motif observed in many salicylaldoxime derivatives. nih.govresearchgate.net

Predict Polymorphism: The CSD can be used to identify and analyze different crystalline forms (polymorphs) of a compound, which can have significant impacts on its physical properties.

Inform Crystal Engineering and Materials Design: By understanding the relationship between molecular structure and crystal packing, scientists can design new materials with desired properties.

The crystallographic data for 3-Fluorosalicylaldoxime, as an example of the information available in the CSD, is presented in the table below.

| Parameter | 3-Fluorosalicylaldoxime |

| Chemical Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 6.156(2) Åb = 9.751(3) Åc = 8.6764(18) Å |

| Unit Cell Volume | 520.8(3) ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Interactions | Intramolecular O-H···N hydrogen bondIntermolecular O-H···O hydrogen bondπ-π stacking |

Data obtained from a study on 3-Fluorosalicylaldoxime at 6.5 GPa, with ambient pressure data submitted to the CCDC. nih.gov

By leveraging the vast datasets within the Open Reaction Database and the Cambridge Structural Database, researchers can apply powerful computational and informatics techniques to accelerate the understanding and application of chemical compounds like this compound.

Emerging Research Avenues and Future Perspectives for 5 Fluorosalicylaldoxime

Exploration of Novel Synthetic Pathways and Catalytic Applications

The synthesis of salicylaldoxime (B1680748) derivatives has traditionally involved the condensation of a corresponding salicylaldehyde (B1680747) with hydroxylamine (B1172632). ijprajournal.com Green chemistry approaches are now being investigated, utilizing natural acids as catalysts to reduce the environmental impact of these syntheses. ijprajournal.com For fluorinated derivatives such as 5-Fluorosalicylaldoxime, the development of efficient and selective fluorination techniques for the salicylaldehyde precursor is a key area of research. Metal-catalyzed heterocyclization of oximes has been reported to yield fluorinated isoxazolines, indicating the potential for direct fluorination of the oxime moiety under specific conditions. acs.org

While the catalytic applications of salicylaldoxime metal complexes in mainstream organic synthesis are still an emerging field, their profound impact on hydrometallurgy, particularly in the selective extraction of metals, is well-documented. wikipedia.org This process can be viewed as a form of catalytic metal separation. The future for this compound in catalysis may lie in leveraging the electronic effects of the fluorine substituent to tune the catalytic activity of its metal complexes. The electron-withdrawing nature of fluorine can influence the Lewis acidity of the metal center, potentially enhancing catalytic performance in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The exploration of these possibilities remains a fertile ground for future research.

A summary of synthetic approaches for oximes and their derivatives is presented in the table below.

| Synthetic Approach | Description | Potential for this compound |

| Traditional Condensation | Reaction of a carbonyl compound (e.g., 5-fluorosalicylaldehyde) with hydroxylamine, often with a base or acid catalyst. ijprajournal.com | A straightforward and established method for the synthesis of this compound. |

| Green Synthesis | Utilization of environmentally benign catalysts, such as natural acids, for the condensation reaction. ijprajournal.com | Offers a more sustainable route to this compound, reducing the use of hazardous chemicals. |

| Metal-Catalyzed Reactions | In-situ generation of hydroxylamine or metal-promoted activation of starting materials. acs.orgias.ac.in | Could offer alternative pathways with potentially higher yields and selectivity. |

| Post-synthesis Modification | Introduction of the fluorine atom after the formation of the salicylaldoxime scaffold. | A less common but potential route for creating fluorinated derivatives. |

Advanced Materials Science Applications (e.g., Metal-Organic Frameworks, Coordination Polymers based on Salicylaldoxime Ligands)

The ability of salicylaldoxime ligands to form stable complexes with a wide range of metal ions makes them excellent building blocks for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). researchgate.netchemrxiv.org These materials are of significant interest due to their potential applications in gas storage, separations, catalysis, and energy storage.

Coordination polymers based on salicylaldoxime ligands have demonstrated promising properties. For instance, a nickel salicylaldoxime-based coordination polymer has been investigated as a cathode material for lithium-ion batteries, showcasing high pseudocapacitance contributed by both the metal center and the redox-active ligand. researchgate.netmdpi.com The introduction of a fluorine atom in this compound could further enhance the electrochemical properties of such materials by modifying the redox potential of the ligand.

The development of MOFs using salicylaldehyde-derived ligands is also an active area of research. chemrxiv.orgchemrxiv.org While the direct use of salicylaldoxime ligands in MOF synthesis is less common, the potential exists to create novel frameworks with unique properties. The fluorine atom in this compound can introduce additional functionalities, such as increased hydrophobicity and altered pore environments, which could be advantageous for specific applications like selective gas adsorption. High-concentration aqueous synthesis methods are being developed for salicylate-based MOFs, which could be adapted for this compound-based frameworks, making their production more scalable and environmentally friendly. chemrxiv.orgchemrxiv.org

The table below summarizes the types of advanced materials incorporating salicylaldoxime-type ligands and their potential applications.

| Material Type | Description | Potential Role of this compound | Key Applications |

| Coordination Polymers | Extended networks of metal ions linked by organic ligands. researchgate.netmdpi.com | The fluorine atom can tune the electronic and electrochemical properties of the polymer. | Energy storage (batteries, supercapacitors), catalysis. researchgate.netmdpi.com |

| Metal-Organic Frameworks (MOFs) | Crystalline porous materials constructed from metal nodes and organic linkers. chemrxiv.orgchemrxiv.org | Can introduce fluorinated pores, enhancing selectivity for certain guest molecules. | Gas storage and separation, catalysis, sensing. chemrxiv.orgchemrxiv.org |

| Polynuclear Complexes | Discrete molecular clusters containing multiple metal centers bridged by ligands. ias.ac.indoi.org | Fluorine substitution can influence the magnetic and electronic interactions between metal centers. | Molecular magnetism, models for metalloenzymes. ias.ac.indoi.org |

Mechanistic Insights into Functional Properties through Combined Experimental and Theoretical Approaches

A deeper understanding of the structure-property relationships in this compound and its metal complexes is crucial for the rational design of new functional materials and catalysts. The combination of experimental techniques with computational methods provides a powerful approach to gain mechanistic insights.

Density Functional Theory (DFT) has been effectively employed to study the electronic properties of salicylaldoxime and its derivatives. researchgate.net These studies can elucidate how substituents, such as the fluorine atom in this compound, influence properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which in turn affect the reactivity and selectivity of the molecule. researchgate.net For instance, computational studies have been used to understand the selectivity of salicylaldoxime derivatives for different metal ions, which is critical for their application in metal extraction. researchgate.net

Furthermore, computational modeling can predict the binding modes of salicylaldoxime derivatives to biological targets, as demonstrated in studies of their potential as carbonic anhydrase inhibitors. chemicalbook.com Such in-silico studies can guide the design of new therapeutic agents based on the this compound scaffold. The synergy between experimental data from techniques like X-ray crystallography, spectroscopy, and electrochemistry, and the insights from theoretical calculations will be instrumental in unlocking the full potential of this compound.

The following table highlights the role of combined experimental and theoretical approaches in understanding the functional properties of salicylaldoxime derivatives.

| Approach | Techniques/Methods | Insights Gained | Relevance to this compound |

| Experimental | X-ray Crystallography, NMR, IR, UV-Vis Spectroscopy, Cyclic Voltammetry | Determination of molecular structure, electronic transitions, redox properties, and coordination behavior. ias.ac.inresearchgate.net | Provides fundamental data on the physical and chemical properties of this compound and its metal complexes. |

| Theoretical | Density Functional Theory (DFT), Ab Initio Methods | Calculation of electronic structure (HOMO, LUMO), reaction mechanisms, binding energies, and spectroscopic properties. researchgate.netsamipubco.commdpi.commdpi.com | Enables prediction of reactivity, selectivity, and functional properties, guiding experimental design. |

| Combined | Integrated experimental and computational studies | A comprehensive understanding of structure-property relationships, reaction mechanisms, and the role of substituents. chemicalbook.com | Facilitates the rational design of this compound-based materials and catalysts with tailored functionalities. |

Q & A

Q. How can researchers avoid overgeneralization when extrapolating in vitro results of this compound to in vivo models?

- Methodological Answer : Validate in vitro findings using multiple cell lines and primary cultures. Conduct pharmacokinetic studies (ADME) to assess bioavailability. Use species-specific models (e.g., zebrafish for toxicity, murine for efficacy) and report limitations in translational potential .

Tables for Key Data Comparison

| Property | Reported Values | Measurement Technique | Confounding Factors |

|---|---|---|---|

| LogP (Partition Coefficient) | 1.2–1.8 (varies by solvent system) | Shake-flask/HPLC | pH, temperature, ionic strength |

| pKa (Oxime proton) | 8.3–8.7 | Potentiometric titration | Solvent polarity, counterion |

| λmax (UV-Vis) | 285–290 nm (π→π* transition) | UV-Vis spectroscopy | Concentration, solvent polarity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.